
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one typically involves the condensation of indole derivatives with quinazolinone precursors. One common method is the reaction of 3-(chloromethyl)quinazolin-4(3H)-one with indole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting certain enzymes and receptors involved in disease processes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of protein kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione: A potent inhibitor of protein kinase C isotypes.
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: An effective molecular skeleton for developing reversible/irreversible pan-HER inhibitors.
Uniqueness
3-((1H-Indol-3-yl)methyl)quinazolin-4(3H)-one is unique due to its dual indole and quinazolinone structure, which allows it to interact with a wide range of biological targets. This structural combination enhances its potential as a versatile pharmacophore in drug discovery.
Propriétés
Numéro CAS |
88514-37-8 |
|---|---|
Formule moléculaire |
C17H13N3O |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
3-(1H-indol-3-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H13N3O/c21-17-14-6-2-4-8-16(14)19-11-20(17)10-12-9-18-15-7-3-1-5-13(12)15/h1-9,11,18H,10H2 |
Clé InChI |
FWIDZNGJFPFTJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


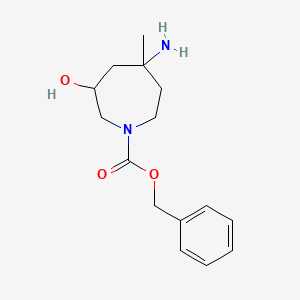
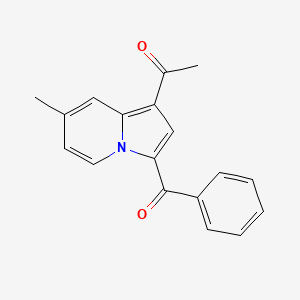
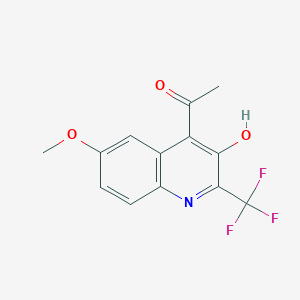
![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)
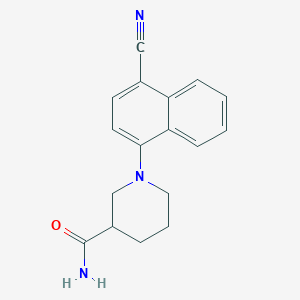
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


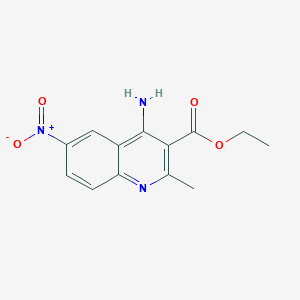
![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)

